molecular formula C8H9FO4 B12552618 Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate CAS No. 144564-17-0

Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate

Cat. No.: B12552618
CAS No.: 144564-17-0
M. Wt: 188.15 g/mol
InChI Key: PEGMNYUZWSKCFM-UHFFFAOYSA-N
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Description

Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H9FO4 It is a derivative of cyclopentanone, featuring a fluorine atom and ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate typically involves the fluorination of a cyclopentanone derivative followed by esterification. One common method includes the reaction of 1,2,5-trioxocyclopentane with ethyl fluoroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. Additionally, the use of catalysts can further optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances the compound’s reactivity, allowing it to form stable complexes with enzyme active sites. This interaction can inhibit enzyme activity, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxocyclopentanecarboxylate
  • Ethyl 1,2,5-trioxocyclopentane-1-carboxylate
  • Ethyl 1-chloro-2,5-dioxocyclopentane-1-carboxylate

Uniqueness

Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors and specialty chemicals.

Properties

CAS No.

144564-17-0

Molecular Formula

C8H9FO4

Molecular Weight

188.15 g/mol

IUPAC Name

ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate

InChI

InChI=1S/C8H9FO4/c1-2-13-7(12)8(9)5(10)3-4-6(8)11/h2-4H2,1H3

InChI Key

PEGMNYUZWSKCFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(=O)CCC1=O)F

Origin of Product

United States

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